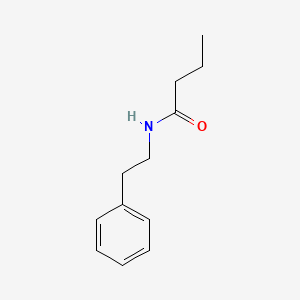

n-(2-Phenylethyl)butanamide

Descripción

N-(2-Phenylethyl)butanamide is an organic compound characterized by a butanamide group (a four-carbon chain with a terminal amide) linked to a 2-phenylethyl moiety. Its molecular formula is C₁₂H₁₇NO, with a molecular weight of 191.27 g/mol. The compound lacks the piperidine ring or aromatic substitutions seen in many synthetic opioids, distinguishing it structurally from potent analogs like fentanyl derivatives.

Propiedades

Número CAS |

6283-13-2 |

|---|---|

Fórmula molecular |

C12H17NO |

Peso molecular |

191.27 g/mol |

Nombre IUPAC |

N-(2-phenylethyl)butanamide |

InChI |

InChI=1S/C12H17NO/c1-2-6-12(14)13-10-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,13,14) |

Clave InChI |

ZIOZMZMOOGVIFG-UHFFFAOYSA-N |

SMILES canónico |

CCCC(=O)NCCC1=CC=CC=C1 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Phenylethyl)butanamide can be achieved through several methods. One common approach involves the reaction of butanoyl chloride with 2-phenylethylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of n-(2-Phenylethyl)butanamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions: n-(2-Phenylethyl)butanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted aromatic compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Analgesic Properties

n-(2-Phenylethyl)butanamide has been studied for its analgesic properties, particularly in the context of opioid research. Its structural similarity to known analgesics suggests potential efficacy in pain management. The compound's interaction with opioid receptors may offer insights into developing new analgesics that minimize side effects commonly associated with traditional opioids .

1.2 Antifouling Agents

Research indicates that compounds derived from marine fungi, including those related to n-(2-Phenylethyl)butanamide, exhibit antifouling properties. These compounds can prevent the growth of unwanted organisms on submerged surfaces, which is crucial in marine environments and for maintaining the integrity of maritime structures .

1.3 Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Studies have indicated that derivatives of n-(2-Phenylethyl)butanamide possess antibacterial effects against various pathogens, including Staphylococcus aureus and Vibrio alginolyticus. This application is particularly relevant in developing new antibiotics amid rising antibiotic resistance .

Materials Science

2.1 Polymer Chemistry

n-(2-Phenylethyl)butanamide can be utilized in polymer synthesis, contributing to the development of new materials with enhanced properties. Its incorporation into polymeric matrices can improve mechanical strength and thermal stability, making it suitable for applications in coatings and composites .

2.2 Coatings and Adhesives

The compound's chemical structure allows it to be used as a modifier in coatings and adhesives, enhancing their performance characteristics such as adhesion strength and durability under various environmental conditions .

Environmental Science

3.1 Biodegradable Materials

Given the increasing demand for sustainable materials, research into the use of n-(2-Phenylethyl)butanamide in creating biodegradable plastics is ongoing. Its integration into biodegradable formulations could help reduce environmental pollution caused by conventional plastics .

3.2 Environmental Monitoring

The compound's potential as a marker for environmental monitoring is being explored, particularly in assessing pollution levels and the effectiveness of remediation strategies in aquatic systems .

Comprehensive Data Table

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of n-(2-Phenylethyl)butanamide derivatives demonstrated significant activity against multiple bacterial strains. The research involved testing various concentrations of the compound against pathogens isolated from clinical samples, revealing a dose-dependent response that suggests its potential as a new antibacterial agent.

Case Study 2: Application in Coatings

In a comparative analysis of coatings modified with n-(2-Phenylethyl)butanamide versus traditional coatings, researchers found that the modified coatings exhibited superior resistance to UV degradation and mechanical wear. This study highlights the compound's utility in enhancing material longevity in outdoor applications.

Mecanismo De Acción

The mechanism of action of n-(2-Phenylethyl)butanamide involves its interaction with specific molecular targets. For instance, it has been shown to disrupt the quorum sensing system of certain pathogenic bacteria, thereby inhibiting their virulence factors . This disruption can lead to the inhibition of protease and toxin production, making it an effective antimicrobial agent.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Pharmacological Differences

The table below summarizes key structural and functional differences between N-(2-Phenylethyl)butanamide and related compounds:

Key Comparisons

3-Methyl-N-(2-phenylethyl)butanamide

- Structural Difference : A methyl group at the third carbon of the butanamide chain increases lipophilicity compared to the straight-chain N-(2-Phenylethyl)butanamide.

- Impact: Enhanced lipophilicity could improve membrane permeability but may also alter metabolic pathways. No pharmacological data is available for either compound .

Butyrfentanyl and Fentanyl Analogs

- Structural Difference : Butyrfentanyl contains a piperidine ring and phenyl group critical for μ-opioid receptor binding. N-(2-Phenylethyl)butanamide lacks this ring.

- Pharmacological Impact : Butyrfentanyl’s potency (Ki = 1.9 nM for μ-opioid receptors) is ~100x greater than fentanyl, while N-(2-Phenylethyl)butanamide’s simpler structure likely precludes significant opioid activity .

ortho-Methoxy Butyryl Fentanyl

- Structural Difference : A methoxy group on the phenyl ring enhances electronic interactions with receptors.

- Impact : Substitutions like methoxy or chloro groups are common in illicit opioids to evade legal restrictions while maintaining potency. N-(2-Phenylethyl)butanamide’s unsubstituted phenyl group may reduce receptor affinity .

N-(Diphenylmethyl)-2-phenylbutanamide

- Structural Difference : The diphenylmethyl group increases steric bulk and lipophilicity.

Research Findings and Implications

- Opioid Receptor Affinity: Compounds with piperidine rings (e.g., Butyrfentanyl) exhibit high μ-opioid receptor binding due to structural mimicry of endogenous opioids.

- Metabolism and Toxicity : Branched-chain analogs (e.g., 3-methyl derivative) may undergo slower hepatic metabolism, increasing bioavailability. Straight-chain compounds like N-(2-Phenylethyl)butanamide might be more rapidly excreted .

Actividad Biológica

N-(2-Phenylethyl)butanamide, a compound with significant medicinal potential, has garnered attention in various fields of biological research. Its structure, characterized by a phenethyl group attached to a butanamide moiety, suggests diverse biological activities. This article reviews the biological activity of n-(2-Phenylethyl)butanamide, focusing on its pharmacological effects, mechanisms of action, and potential applications.

Chemical Structure

The chemical formula for n-(2-Phenylethyl)butanamide is C_{12}H_{17}NO. The compound features a butanamide backbone with a phenethyl substituent, which is crucial for its biological interactions.

Pharmacological Activities

Research indicates that n-(2-Phenylethyl)butanamide exhibits several pharmacological activities:

-

Antimicrobial Activity :

- Studies have shown that derivatives of n-(2-Phenylethyl)butanamide possess significant antimicrobial properties. For instance, compounds such as 2-methyl-N-(2'-phenylethyl)-butanamide have demonstrated effectiveness against pathogenic bacteria like Burkholderia glumae, with minimal inhibitory concentration (MIC) values reported at 1.21 mM .

- Anti-inflammatory Effects :

- Anticancer Potential :

The biological activity of n-(2-Phenylethyl)butanamide is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory and cancerous processes.

- Receptor Binding : It can bind to receptors that modulate pain and inflammation, leading to therapeutic effects.

- DNA Interaction : Some studies suggest that the compound may interact with DNA, affecting cellular proliferation and survival pathways.

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial activity of n-(2-Phenylethyl)butanamide derivatives revealed their effectiveness against Burkholderia species. The research utilized nuclear magnetic resonance (NMR) metabolic profiling to identify active compounds from marine-derived Streptomyces species, confirming their potential as biocontrol agents in agriculture .

Case Study 2: Anti-inflammatory Mechanisms

Research into the anti-inflammatory properties of n-(2-Phenylethyl)butanamide highlighted its ability to modulate pro-inflammatory cytokines in vitro. This suggests a promising avenue for further exploration in chronic inflammatory conditions .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.